3-(1-(Thiophene-2-carboxamido)-5-(p-tolyl)-1H-pyrrol-2-yl)propanoic acid
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Overview
Description
3-(1-(Thiophene-2-carboxamido)-5-(p-tolyl)-1H-pyrrol-2-yl)propanoic acid is a complex organic compound that features a thiophene ring, a pyrrole ring, and a carboxamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Thiophene-2-carboxamido)-5-(p-tolyl)-1H-pyrrol-2-yl)propanoic acid typically involves multi-step organic reactions One common approach is to start with the thiophene-2-carboxylic acid, which undergoes amide formation with an appropriate amine to introduce the carboxamido group The pyrrole ring is then constructed through a cyclization reaction involving a suitable precursor
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Thiophene-2-carboxamido)-5-(p-tolyl)-1H-pyrrol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamido group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for electrophilic substitution may include the use of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(1-(Thiophene-2-carboxamido)-5-(p-tolyl)-1H-pyrrol-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1-(Thiophene-2-carboxamido)-5-(p-tolyl)-1H-pyrrol-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the pyrrole and propanoic acid moieties.
Pyrrole-2-carboxylic acid: Contains the pyrrole ring but lacks the thiophene and propanoic acid moieties.
N-(p-Tolyl)pyrrole-2-carboxamide: Similar structure but without the propanoic acid group.
Uniqueness
3-(1-(Thiophene-2-carboxamido)-5-(p-tolyl)-1H-pyrrol-2-yl)propanoic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-[5-(4-methylphenyl)-1-(thiophene-2-carbonylamino)pyrrol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13-4-6-14(7-5-13)16-10-8-15(9-11-18(22)23)21(16)20-19(24)17-3-2-12-25-17/h2-8,10,12H,9,11H2,1H3,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRHTSRAVDFVGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2NC(=O)C3=CC=CS3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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